Cas no 14440-47-2 (2-(4-Chloro-2-formylphenoxy)acetic acid)
2-(4-Chloro-2-formylphenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chloro-2-formylphenoxy)acetic acid
- Acetic acid,2-(4-chloro-2-formylphenoxy)-
- (4-chloro-2-formylphenoxy)acetic acid(SALTDATA: FREE)
- 2-formyl-4-chlorophenoxyacetic acid
- 7,846 RP
- EINECS 238-416-1
- FCPA
- RP 7846
- (4-chloro-2-formylphenoxy)acetic acid
- Acetic acid, 2-(4-chloro-2-formylphenoxy)-
- NS00024693
- (4-Chloro-2-formylphenoxy)acetic acid, AldrichCPR
- DTXSID70162700
- 2-(4-chloro-2-formylphenoxy)aceticacid
- Acetic acid, (4-chloro-2-formylphenoxy)-
- AKOS000287269
- EN300-367301
- BS-35722
- SCHEMBL1714052
- 14440-47-2
- CS-0247516
- MFCD01743493
- Z57773254
- G73190
- STK198961
- VXVIICNFYDEOJG-UHFFFAOYSA-N
- DB-353435
-
- MDL: MFCD01743493
- Inchi: 1S/C9H7ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13)
- InChI Key: VXVIICNFYDEOJG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=O)C=1)OCC(=O)O
Computed Properties
- Exact Mass: 214.00300
- Monoisotopic Mass: 214.003286
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 63.6
Experimental Properties
- Color/Form: Not available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.601
- PSA: 63.60000
- LogP: 1.61590
- Vapor Pressure: Not available
2-(4-Chloro-2-formylphenoxy)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Chloro-2-formylphenoxy)acetic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Chloro-2-formylphenoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C372673-50mg |
2-(4-chloro-2-formylphenoxy)acetic acid |
14440-47-2 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C372673-100mg |
2-(4-chloro-2-formylphenoxy)acetic acid |
14440-47-2 | 100mg |
$ 65.00 | 2022-04-28 | ||
| TRC | C372673-500mg |
2-(4-chloro-2-formylphenoxy)acetic acid |
14440-47-2 | 500mg |
$ 230.00 | 2022-04-28 | ||
| abcr | AB217564-250 mg |
(4-Chloro-2-formylphenoxy)acetic acid; 95% |
14440-47-2 | 250MG |
€193.50 | 2023-01-27 | ||
| abcr | AB217564-1 g |
(4-Chloro-2-formylphenoxy)acetic acid; 95% |
14440-47-2 | 1g |
€289.80 | 2023-01-27 | ||
| abcr | AB217564-5 g |
(4-Chloro-2-formylphenoxy)acetic acid; 95% |
14440-47-2 | 5g |
€1,012.20 | 2023-01-27 | ||
| eNovation Chemicals LLC | Y1258270-1g |
Acetic acid, 2-(4-chloro-2-formylphenoxy)- |
14440-47-2 | 95% | 1g |
$2445 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1258270-5g |
Acetic acid, 2-(4-chloro-2-formylphenoxy)- |
14440-47-2 | 95% | 5g |
$975 | 2023-09-01 | |
| Enamine | EN300-367301-0.05g |
2-(4-chloro-2-formylphenoxy)acetic acid |
14440-47-2 | 95% | 0.05g |
$209.0 | 2023-03-02 | |
| Enamine | EN300-367301-0.1g |
2-(4-chloro-2-formylphenoxy)acetic acid |
14440-47-2 | 95% | 0.1g |
$312.0 | 2023-03-02 |
2-(4-Chloro-2-formylphenoxy)acetic acid Suppliers
2-(4-Chloro-2-formylphenoxy)acetic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-(4-Chloro-2-formylphenoxy)acetic acid
Research Briefing on 2-(4-Chloro-2-formylphenoxy)acetic Acid (CAS: 14440-47-2): Recent Advances and Applications
2-(4-Chloro-2-formylphenoxy)acetic acid (CAS: 14440-47-2) is a chemically significant compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro and formyl functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents. This briefing synthesizes the latest findings related to this compound, highlighting its chemical properties, synthetic applications, and biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-(4-Chloro-2-formylphenoxy)acetic acid as a precursor in the synthesis of novel kinase inhibitors. The researchers utilized its reactive formyl group to develop a series of derivatives targeting tyrosine kinases, which are implicated in various cancers. The study reported significant inhibitory activity against specific kinase isoforms, suggesting its potential as a scaffold for anticancer drug development. Molecular docking simulations further supported these findings, revealing favorable binding interactions with the kinase active sites.
In addition to its role in kinase inhibition, recent research has explored the antimicrobial properties of derivatives synthesized from 2-(4-Chloro-2-formylphenoxy)acetic acid. A 2024 paper in Bioorganic & Medicinal Chemistry Letters demonstrated that structural modifications of this compound yielded compounds with potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of the chloro substituent in enhancing membrane permeability and disrupting bacterial cell wall synthesis. These findings open new avenues for addressing antibiotic resistance, a critical challenge in modern medicine.
The compound's utility extends beyond therapeutic applications. A 2023 report in ACS Chemical Biology highlighted its use as a chemical probe in proteomics research. By conjugating 2-(4-Chloro-2-formylphenoxy)acetic acid to affinity tags, researchers were able to isolate and identify protein targets involved in metabolic pathways. This approach has provided insights into disease mechanisms and potential biomarkers, underscoring the compound's value in basic and translational research.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2-(4-Chloro-2-formylphenoxy)acetic acid derivatives. Recent studies have addressed these limitations through structural optimization and formulation strategies. For instance, a 2024 study in European Journal of Pharmaceutical Sciences explored nanoencapsulation techniques to improve the bioavailability and targeted delivery of its derivatives. These efforts are critical for translating laboratory findings into clinically viable therapies.
In conclusion, 2-(4-Chloro-2-formylphenoxy)acetic acid (CAS: 14440-47-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its promising biological activities make it a valuable tool for drug discovery and development. Future research should focus on further elucidating its mechanisms of action and addressing formulation challenges to fully realize its therapeutic potential.
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